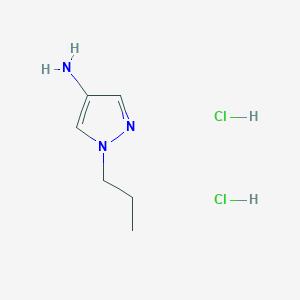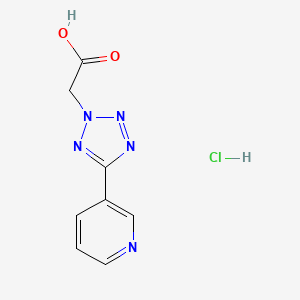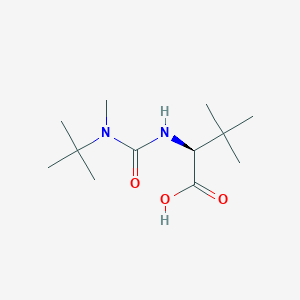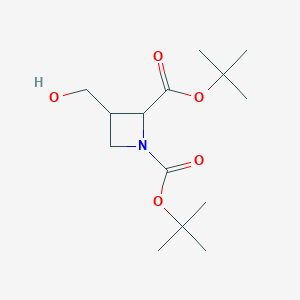
Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate
Vue d'ensemble
Description
“Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C14H25NO5 . It has a molecular weight of 287.35 .
Molecular Structure Analysis
The molecular structure of “Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate” includes an azetidine ring, which is a four-membered cyclic amine, along with hydroxymethyl and dicarboxylate functional groups .Physical And Chemical Properties Analysis
“Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate” is a viscous substance . It has a density of 1.1±0.1 g/cm3, a boiling point of 287.4±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 53.1±0.3 cm3 .Applications De Recherche Scientifique
Preparation and Modification Processes
- Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate can be prepared through various synthesis methods, including the ammonolysis and reduction of azetidinyl tosylates and cyanoazetidines. These processes result in compounds like 1-t-butyl-3-azetidinol and 1-t-butyl-3-hydroxymethylazetidine (Chen, Hung, Chen, & Ohta, 1972).
Synthesis and Modular Construction 2. Azetidines, including derivatives like ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate, are significant in medicinal chemistry. Their synthesis leverages the ring strain in azabicyclo[1.1.0]butane, leading to various functionalized azetidines, which are useful in pharmaceutical contexts, such as in the synthesis of cobimetinib (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).
Chemical Characterization and Utility 3. The chemical structure and properties of azetidine derivatives like ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate make them suitable for various applications. For instance, their unique structural features, such as ring strain and functional groups, allow for further chemical transformations and applications in synthetic chemistry (Lawande et al., 2017).
Application in Bioactive Compound Synthesis 4. Azetidines, including ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate, are key in synthesizing bioactive compounds. They are used in creating structurally diverse molecules with potential biological activities, such as glycosidase inhibitory properties, which are important in medicinal chemistry (Lawande, Sontakke, Kumbhar, Bhagwat, Ghosh, & Shinde, 2017).
Propriétés
IUPAC Name |
ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-9(8-16)7-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWGFJASFZHWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(CN1C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1451177.png)

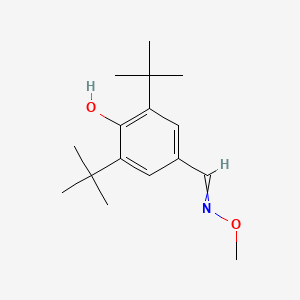
![3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1451184.png)
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1451185.png)


![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)

![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride](/img/structure/B1451196.png)
